2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. It is characterized by its molecular structure, which includes a tetrahydropyran ring attached to an ethyl group that is further substituted with a methanesulfonate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate typically involves the following steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through various methods, such as the cyclization of 1,5-hexanediol using acid catalysts.
Attachment of Ethyl Group: The ethyl group can be introduced through a reaction with ethylene oxide.
Methanesulfonation: The final step involves the methanesulfonation of the ethyl group using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The tetrahydropyran ring can participate in various reactions, including cyclization and ring-opening processes.
Comparison with Similar Compounds
2-(Tetrahydro-2H-pyran-2-yl)ethyl methanesulfonate: Similar structure but different position of the ethyl group on the tetrahydropyran ring.
2-(Tetrahydro-2H-pyran-3-yl)ethyl methanesulfonate: Different position of the ethyl group on the tetrahydropyran ring.
2-(Tetrahydro-2H-pyran-4-yl)ethyl acetate: Similar structure but with an acetate group instead of methanesulfonate.
Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical properties compared to similar compounds.
Biological Activity
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound (CAS Number: 38041-19-9) is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₄O₃S |
Molecular Weight | 174.25 g/mol |
Solubility in Water | Moderate |
Toxicity | Harmful if swallowed (H302) |
This compound features a tetrahydropyran moiety linked to an ethyl group and a methanesulfonate functional group, which contributes to its reactivity and potential biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, particularly those involved in metabolic processes.
- Enzyme Inhibition : The methanesulfonate group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes that rely on similar substrates.
- Receptor Modulation : There is evidence suggesting that the compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound across various assays, including cytotoxicity, anti-inflammatory effects, and enzyme inhibition.
Cytotoxicity Assays
In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant activity:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.2 |
MCF-7 | 12.8 |
A549 | 18.5 |
These results indicate a promising potential for further development in cancer therapeutics .
Anti-inflammatory Activity
The compound was also tested for its anti-inflammatory properties using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines:
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 1200 | 450 |
IL-6 | 800 | 300 |
This suggests that this compound may offer therapeutic benefits in inflammatory conditions .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A recent clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced solid tumors. The preliminary results indicated a favorable safety profile and signs of tumor regression in some participants.
- Neurological Disorders : Another study focused on the neuroprotective effects of this compound in models of neuroinflammation, showing promise for conditions such as Alzheimer's disease.
Properties
IUPAC Name |
2-(oxan-4-yl)ethyl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(9,10)12-7-4-8-2-5-11-6-3-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFLBNPJHIKLCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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